Deferitrin

Overview

Description

Deferitrin is a small molecule under investigation in clinical trials . It is being studied for its potential use in patients with transfusional iron overload secondary to Beta-thalassemia . It is an orally active, tridentate, iron chelator derived from desferrithiocin, specifically modified to minimize toxicity associated with the parent compound .

Synthesis Analysis

The synthesis of Deferitrin involves structure-activity relationship studies that led to the discovery of a number of polyether analogues with excellent iron clearing properties with little, if any, impact on renal function .

Molecular Structure Analysis

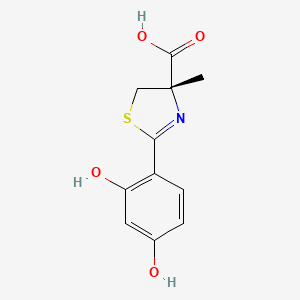

Deferitrin has a molecular formula of C11H11NO4S and a molecular weight of 253.28 . The Deferitrin molecule contains a total of 29 bonds, including 18 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), 2 hydroxyl groups, and 1 sulfide .

Physical And Chemical Properties Analysis

Deferitrin has a molecular formula of C11H11NO4S and a molecular weight of 253.28 . It is stored as a powder at -20°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Hematology .

Summary of the Application

Deferitrin is an orally active, tridentate, iron chelator under development to treat chronic iron overload conditions resulting from transfusion therapy . It’s derived from desferrithiocin, specifically modified to minimize toxicity associated with the parent compound .

Methods of Application or Experimental Procedures

In a Phase 1 trial, Deferitrin was administered as a liquid or as capsules at five dose levels from 3 to 15 mg/kg . Blood samples were taken at intervals up to 24 hours to characterize the pharmacokinetics of Deferitrin, and 24-hour urine collections were conducted to measure Deferitrin excretion .

Results or Outcomes

Deferitrin was well tolerated with no serious adverse events while patients were confined . The AUC for the fed and fasted states were similar, both for the liquid and capsule, suggesting that bioavailability is not impaired by food . From 13 to 48% of the drug was present in serum as the 2:1 deferitrin: iron complex .

Efficacy in Metabolic Iron Balance Studies

Specific Scientific Field

This application falls under the field of Metabolic Studies .

Summary of the Application

Deferitrin has demonstrated efficacy and an acceptable toxicity profile in preclinical evaluations in primates . It was explored for its efficacy in iron-overloaded patients with β-thalassemia major .

Methods of Application or Experimental Procedures

Total iron balance studies were carried out wherein the effectiveness of single daily ascending doses of Deferitrin (4.5, 6.75, 11 and 17 mg/kg/day) was compared with that of a standard DFO regimen . Twenty patients were admitted to a clinical research center for 28 days and placed on fixed individualized low-iron diets .

Results or Outcomes

The response to Deferitrin was highly variable at each dose studied, there being patients who responded poorly and others in whom there was a good response . Overall, iron balance ranged from 7% – 42%, nearly all of the iron excreted (0.04 – 0.14 mg/kg/day) appearing in the stool .

Safety And Hazards

Deferitrin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name |

(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUUFNIKLCFNLN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deferitrin | |

CAS RN |

239101-33-8 | |

| Record name | Deferitrin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239101338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferitrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEFERITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69Y9LDN44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)

![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)